
(5Z)-3-cyclohexyl-6-hydroxy-5-(5-phenylpyrazolidin-3-ylidene)pyrimidine-2,4(3H,5H)-dione
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Overview
Description
3-CYCLOHEXYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxy group, and a phenyl-substituted pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a suitable nucleophile.
Tetrahydropyrimidine Ring Formation: The tetrahydropyrimidine ring is formed through a cyclization reaction involving the pyrazole derivative and a suitable aldehyde or ketone in the presence of a catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-CYCLOHEXYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOHEXYL-6-HYDROXY-5-(5-METHYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- 3-CYCLOHEXYL-6-HYDROXY-5-(5-ETHYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 3-CYCLOHEXYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific structural features, such as the phenyl-substituted pyrazole ring and the cyclohexyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N4O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-cyclohexyl-6-hydroxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22N4O3/c24-17-16(15-11-14(21-22-15)12-7-3-1-4-8-12)18(25)23(19(26)20-17)13-9-5-2-6-10-13/h1,3-4,7-8,13-14,21,25H,2,5-6,9-11H2,(H,20,24,26) |
InChI Key |
WSGJJTLPBOHKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)NC2=O)C3=NNC(C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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